2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone (CAS Number: 1030769-88-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that combines a benzothiazepine moiety with a sulfonylpiperazine group. The molecular formula is C23H27N3O3S2, with a molecular weight of approximately 457.6 g/mol. The benzothiazepine structure is known for its diverse biological activities, including neuroprotective and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may exhibit the following mechanisms:
- Inhibition of Protein Aggregation : Similar compounds have shown promise in inhibiting the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, benzothiazole derivatives have been reported to reduce tau and alpha-synuclein aggregation, which are critical in the pathogenesis of these conditions .
- Modulation of Neurotransmitter Systems : The sulfonylpiperazine component may influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on benzothiazole derivatives demonstrated significant inhibition of tau protein aggregation in vitro. Compounds similar to the target molecule showed a reduction in Thioflavin T fluorescence, indicating decreased fibril formation . This suggests potential applications in treating Alzheimer's disease.
- Anticancer Activity : Research involving related benzothiazepine compounds has revealed their cytotoxic effects on various cancer cell lines. For instance, derivatives were shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. This highlights the potential for developing new anticancer agents based on the structural framework of this compound.
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of compounds within the benzothiazepine class have shown effectiveness against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the sulfonylpiperazine group could enhance antimicrobial efficacy .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c27-23(19-25-12-6-17-30-22-10-5-4-9-21(22)25)24-13-15-26(16-14-24)31(28,29)18-11-20-7-2-1-3-8-20/h1-5,7-11,18H,6,12-17,19H2/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDTMLNFNXQED-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.